Product packaging for ACES potassium salt(Cat. No.:)

ACES potassium salt

Cat. No.: B12090216
M. Wt: 220.29 g/mol
InChI Key: QQBLADWWPRIHKT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

ACES potassium salt (N-(2-Acetamido)-2-aminoethanesulfonic acid potassium salt) is a high-purity chemical reagent specifically designed for research applications. As a member of the Good's buffers family, it is particularly valued for its exceptional stability and minimal interference with biochemical processes. This buffering agent is effective in the physiological pH range and is commonly employed in various research contexts, including cell culture media, enzyme reaction studies, and protein purification workflows. Its high solubility and low permeability across cell membranes make it an excellent choice for maintaining a stable pH environment in complex biological systems. Researchers utilize this compound to ensure experimental reproducibility and integrity in sensitive biochemical assays. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product specifications and relevant safety data sheets for detailed information on solubility, pKa, preparation methods, and safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9KN2O4S B12090216 ACES potassium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9KN2O4S

Molecular Weight

220.29 g/mol

IUPAC Name

potassium;2-[(2-amino-2-oxoethyl)amino]ethanesulfonate

InChI

InChI=1S/C4H10N2O4S.K/c5-4(7)3-6-1-2-11(8,9)10;/h6H,1-3H2,(H2,5,7)(H,8,9,10);/q;+1/p-1

InChI Key

QQBLADWWPRIHKT-UHFFFAOYSA-M

Canonical SMILES

C(CS(=O)(=O)[O-])NCC(=O)N.[K+]

Origin of Product

United States

Molecular Structure and Physicochemical Principles Governing Aces Potassium Salt Functionality

Molecular Conformation and Theoretical Structural Analysis

Acid-Base Equilibria and Ionization Behavior

The buffering capacity of ACES potassium salt is a direct consequence of its acid-base properties in aqueous solutions.

Determination and Significance of pKa Value for Buffering

The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a critical parameter that defines the pH range over which a buffer is most effective. For ACES, the dissociation of the sulfonic acid group is the relevant equilibrium for its buffering action in the physiological pH range.

The pKa of ACES is approximately 6.8 at 25°C. wikipedia.org This value indicates that ACES is most effective at maintaining a stable pH in the range of 6.1 to 7.5. wikipedia.org The proximity of its pKa to the physiological pH of many biological systems makes it a valuable tool for in vitro studies.

pH Range Characterization and Buffer Capacity Studies

The useful buffering range of ACES is generally considered to be from pH 6.1 to 7.5. wikipedia.org Within this range, the buffer can effectively resist significant changes in pH upon the addition of small amounts of acid or base.

Buffer capacity (β) quantifies this resistance to pH change. It is defined as the moles of strong acid or base required to change the pH of one liter of buffer solution by one unit. The buffer capacity is maximal when the pH of the solution is equal to the pKa of the buffer. For ACES, this means its highest buffer capacity is achieved at a pH of approximately 6.8. The concentration of the buffer also directly influences its capacity; a higher concentration of this compound will result in a greater buffer capacity. libretexts.org

Influence of Temperature on pH Stability

The pH of a buffer solution can be sensitive to changes in temperature, a factor that is crucial to consider in many experimental setups. The pKa of ACES exhibits a dependence on temperature, with a reported temperature coefficient (d(pKa)/dT) of approximately -0.015 pH units per degree Celsius. nih.gov This negative coefficient indicates that the pKa of ACES decreases as the temperature increases. Consequently, the pH of an ACES buffer solution will also decrease with rising temperature.

A study on the thermodynamic quantities of ACES buffer solutions provides detailed data on the second dissociation constant (pK2) over a range of temperatures. nih.gov These values are essential for accurately preparing and utilizing ACES buffers in experiments conducted at temperatures other than the standard 25°C.

Temperature (°C)pK2 of ACES
57.14
107.06
156.99
206.92
256.85
306.78
356.71
376.68
406.64
456.58
506.52
556.46

This table presents the second dissociation constant (pK2) of ACES at various temperatures, as reported in a study on buffer standards. nih.gov

Solution Dynamics and Intermolecular Interactions

The behavior of this compound in a research setting is also governed by its interactions with the solvent and other molecules in the solution.

Solubility Characteristics in Aqueous Media for Research Preparation

This compound is highly soluble in water, a key characteristic for its use in preparing buffer solutions for biological and biochemical research. hbdsbio.com This high solubility allows for the preparation of concentrated stock solutions, which can then be diluted to the desired working concentration for various experimental applications. The solubility of ACES in water is reported to be 5g/100ml. hopaxfc.com The preparation of a 0.1 M ACES buffer solution, for instance, involves dissolving 18.22 grams of ACES in 800 mL of deionized water and adjusting the pH with a strong base like sodium hydroxide before bringing the final volume to 1 liter.

Cationic Interaction Profiles and Complexation Potential of this compound

N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a zwitterionic buffer, and its potassium salt, are widely utilized in biochemical and physiological research. Beyond their primary function of pH stabilization, these compounds exhibit a notable capacity to interact with various metal cations. This interaction can significantly influence the availability of free metal ions in solution, a critical consideration in studies involving metalloenzymes or other metal-dependent biological processes. The complexation potential of ACES is attributed to the presence of multiple donor atoms within its molecular structure, including the nitrogen and oxygen atoms of the acetamido group and the nitrogen of the amino group, which can coordinate with metal ions to form stable complexes.

The extent of this interaction is quantified by stability constants (log K), which describe the equilibrium between the free metal ion, the ligand (ACES), and the resulting metal-ligand complex. A higher stability constant indicates a stronger affinity between the metal ion and the ligand, resulting in a lower concentration of the free metal ion in the solution.

Research Findings on ACES Complexation with Divalent Cations

Detailed research has been conducted to determine the stability constants of ACES with various divalent metal cations. Potentiometric titration is a common technique employed for this purpose, allowing for the precise measurement of the hydrogen ion concentration changes that occur upon complex formation.

Copper (II) Interaction:

The interaction between ACES and copper (II) ions has been a subject of particular interest. Studies have revealed that ACES binds to Cu(II) with a moderate affinity. The complexation is not a simple 1:1 interaction; rather, a series of complex species are formed depending on the pH and the ratio of ACES to Cu(II) in the solution.

A comprehensive study employing potentiometry and controlled by UV-vis spectroscopy has provided a consistent set of complex stoichiometries and their corresponding binding constants. The identified copper (II)-ACES complexes include Cu(L)+, Cu(L)2, CuH-1L2-, and CuH-2L22-, where L represents the deprotonated ACES molecule. The notation H-n indicates the deprotonation of the amide nitrogen facilitated by the Cu(II) ion. The affinity of ACES for Cu(II) is highly dependent on the concentration and the ACES:Cu(II) ratio, with apparent affinities reaching submicromolar levels at ratios exceeding 100.

Interactions with Other Divalent Cations:

While the interaction with copper (II) is well-documented, data on the complexation of ACES with other biologically relevant divalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), manganese (Mn²⁺), and zinc (Zn²⁺) is less abundant in readily available literature. However, the known interactions with various metal ions in ternary complex systems suggest that ACES has the potential to form complexes with these cations as well, albeit likely with different stability constants compared to copper (II). The formation of these complexes is crucial in understanding the potential interference of ACES in experimental systems where these cations play a vital role.

The following table summarizes the reported stability constants for the interaction of various metal ions with ACES in the context of ternary complexes, which provides an indication of the complexation potential.

Metal IonLog K (M(II) + ACES) in Ternary Systems
Ca(II)Data not readily available for binary complex
Mg(II)Data not readily available for binary complex
Mn(II)Data not readily available for binary complex
Co(II)Data not readily available for binary complex
Ni(II)Data not readily available for binary complex
Cu(II)See detailed discussion above
Zn(II)Data not readily available for binary complex

Note: The stability constants can vary depending on experimental conditions such as temperature, ionic strength, and the presence of other ligands.

The general trend of stability for complexes of high-spin divalent metal ions with a given ligand often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is plausible that the stability of ACES complexes with these metal ions would follow a similar trend.

The potential for ACES to chelate metal ions underscores the importance of carefully selecting a buffer system in biological experiments. In systems where the concentration of free metal ions is a critical parameter, the use of ACES may require consideration of its complexing properties to avoid unintended experimental artifacts.

Advanced Synthesis and Purification Methodologies for Research Grade Aces Potassium Salt

Mechanistic Investigations of Synthetic Pathways

The primary synthetic route to ACES involves the reaction of 2-aminoethanesulfonic acid (taurine) with an acetylating agent. A common and historically significant method is the reaction of taurine with chloroacetamide.

The fundamental reaction mechanism is a nucleophilic substitution, where the primary amine of taurine acts as the nucleophile, attacking the electrophilic carbon of the chloroacetamide. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

Reaction Scheme:

H₂N-CH₂-CH₂-SO₃H + Cl-CH₂-CONH₂ → HO₃S-CH₂-CH₂-NH-CH₂-CONH₂ + HCl

This reaction is typically carried out in an aqueous solution under alkaline conditions. The base serves to deprotonate the amino group of taurine, increasing its nucleophilicity, and to neutralize the hydrochloric acid produced during the reaction. The zwitterionic nature of taurine, with its acidic sulfonic acid group and basic amino group, plays a crucial role in its reactivity and solubility.

Following the synthesis of the ACES free acid, the potassium salt is obtained by neutralization with a high-purity potassium base, such as potassium hydroxide.

HO₃S-CH₂-CH₂-NH-CH₂-CONH₂ + KOH → K⁺O₃S-CH₂-CH₂-NH-CH₂-CONH₂ + H₂O

Alternative synthetic strategies for N-substituted taurine derivatives have been explored, including the ring-opening of aziridines, which could offer different impurity profiles and mechanistic pathways. However, the reaction of taurine with an appropriate acetylating agent remains a common approach.

Optimization of Reaction Conditions for Purity and Yield

The yield and purity of ACES are highly dependent on the optimization of several key reaction parameters. These include the molar ratio of reactants, temperature, pH, and reaction time.

ParameterOptimized ConditionRationale
Molar Ratio (Taurine:Chloroacetamide) 1:1.1 to 1:1.2A slight excess of chloroacetamide can help drive the reaction to completion. However, a large excess should be avoided to minimize the formation of di-substituted byproducts and to simplify purification.
pH 9.0 - 10.5Maintaining an alkaline pH is critical to ensure the amino group of taurine is sufficiently deprotonated and nucleophilic. This pH range also neutralizes the HCl byproduct. The pH is typically controlled by the addition of a base like potassium hydroxide.
Temperature 50 - 70 °CModerate heating increases the reaction rate. Higher temperatures can lead to the degradation of reactants and products, and promote side reactions, thus lowering the purity of the final product.
Reaction Time 4 - 8 hoursThe reaction time is monitored to ensure completion. Prolonged reaction times at elevated temperatures can contribute to impurity formation.

Careful control of these parameters is essential for maximizing the yield of ACES while minimizing the formation of impurities. The use of high-purity starting materials is also a critical factor in achieving research-grade final product.

Isolation and Purification Techniques for High-Purity ACES Potassium Salt

The purification of this compound to a research-grade standard often involves a multi-step process to remove unreacted starting materials, byproducts, and inorganic salts.

Initial Isolation: Following the reaction, the mixture is typically cooled to induce crystallization of the ACES free acid. The crude product can be collected by filtration and washed with cold water to remove some of the inorganic salts and unreacted water-soluble starting materials.

Recrystallization: Recrystallization is a powerful technique for purifying crystalline solids. For ACES, a common solvent system is a mixture of water and a water-miscible organic solvent, such as ethanol. The crude ACES is dissolved in a minimum amount of hot water, and then ethanol is added until the solution becomes slightly turbid. Upon slow cooling, purified ACES crystallizes out, leaving impurities in the mother liquor.

Purification MethodPrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Effective for removing a wide range of impurities. Can yield high-purity crystalline product.Yield losses can occur. Requires a suitable solvent system.
Ion-Exchange Chromatography Separation based on the net charge of the molecule.Highly effective for removing ionic impurities and other charged species. Can separate compounds with similar structures.Can be time-consuming and requires specialized equipment and resins. May require a desalting step.

Ion-Exchange Chromatography: For achieving the highest purity, ion-exchange chromatography is a valuable method. Since ACES is a zwitterionic molecule, its net charge is dependent on the pH. By carefully selecting the type of ion-exchange resin (anion or cation exchanger) and the pH of the buffer, ACES can be selectively bound to the resin while impurities are washed away. Elution is then achieved by changing the pH or the ionic strength of the buffer. This technique is particularly effective at removing trace amounts of ionic impurities.

Following purification of the ACES free acid, it is dissolved in high-purity water and neutralized with a stoichiometric amount of high-purity potassium hydroxide. The resulting solution of this compound can then be carefully evaporated to dryness or lyophilized to obtain the final solid product.

Impurity Profiling and Mitigation Strategies

Ensuring the high purity of research-grade this compound necessitates a thorough understanding of potential impurities and the implementation of strategies to minimize their presence.

Common impurities can originate from the starting materials, side reactions during synthesis, or degradation of the product.

ImpurityPotential SourceMitigation Strategy
Unreacted Taurine Incomplete reaction.Optimize reaction conditions (time, temperature, molar ratio). Purify via recrystallization or ion-exchange chromatography.
Unreacted Chloroacetamide Incomplete reaction; use of excess reactant.Use a slight excess of taurine or carefully control stoichiometry. Remove during recrystallization.
Glycolic Acid Hydrolysis of chloroacetamide.Control reaction temperature and pH to minimize hydrolysis. Remove during purification.
Inorganic Salts (e.g., KCl) Neutralization and pH adjustment steps.Minimize the use of salts. Purify via recrystallization from a water/organic solvent mixture or by ion-exchange chromatography.
Di-substituted byproducts Reaction of ACES with another molecule of chloroacetamide.Control stoichiometry and reaction conditions. Remove during purification steps.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed to identify and quantify impurities. For research-grade material, the purity is typically expected to be ≥99%. Mitigation strategies are centered on the principles of green chemistry where possible, including the optimization of reaction conditions to maximize yield and minimize byproduct formation, thereby reducing the burden on the purification process.

Buffering Performance and Mechanistic Studies in Controlled Research Environments

Theoretical Models of Buffering Action

The buffering capacity of ACES potassium salt is rooted in its zwitterionic nature. A zwitterion is a molecule that contains both positive and negative electrical charges. In the case of ACES, the molecule possesses a sulfonic acid group with a low pKa and an amino group with a higher pKa. This dual functionality allows it to act as both a proton donor and acceptor, effectively resisting changes in pH.

The primary buffering action of ACES is centered around its pKa of approximately 6.8 at 25°C. sigmaaldrich.com The Henderson-Hasselbalch equation provides the theoretical framework for understanding its buffering mechanism. This equation relates the pH of a buffer solution to the pKa of the weak acid and the ratio of the concentrations of the conjugate base to the weak acid. For ACES, the equilibrium can be represented as:

ACES (acid form) ⇌ H+ + ACES- (conjugate base form)

When the pH of the solution is near the pKa of ACES, the concentrations of the acidic and basic forms are nearly equal, providing maximal buffering capacity. The sulfonic acid group is deprotonated at physiological pH, while the amino group can be protonated or deprotonated, allowing it to buffer effectively against both acid and base additions. The potassium salt of ACES is highly soluble in water, yielding a clear, colorless solution, which is a desirable characteristic for a biological buffer. sigmaaldrich.com

Empirical Validation of Buffering Efficacy in Experimental Systems

The theoretical buffering capacity of this compound has been empirically validated across a range of experimental systems in biochemistry and molecular biology. Its efficacy is demonstrated by its widespread use in various applications where stable pH is crucial for the integrity and function of biological molecules and processes.

Electrophoresis: ACES has been successfully used to develop buffers for both agarose and polyacrylamide gel electrophoresis. wikipedia.orghopaxfc.com Its buffering action helps maintain a stable pH gradient during the electrophoretic run, which is essential for the accurate separation of proteins and nucleic acids based on their size and charge. hbdsbio.com Specifically, it has been documented for use in the isoelectric focusing of proteins and in discontinuous SDS-PAGE systems for the analysis of bacterial autolysins. wikipedia.orghopaxfc.com

Cell Culture: ACES is frequently employed in the preparation of cell culture media. hbdsbio.com It provides a stable pH environment, which is critical for optimal cell growth and function. hbdsbio.comhbdsbio.com For instance, it has been used as a buffer for washing and heating Lactobacillus plantarum cells in studies of heat stress and in buffered culture media for hairy roots of Catharanthus roseus. hopaxfc.comhbdsbio.com It is also a component of buffered charcoal yeast extract (BCYE) agar for the isolation of bacteria like Legionella spp. hopaxfc.comhopaxfc.com

Enzyme Assays and Protein Crystallography: The stability of pH provided by ACES is vital for studying enzymatic reactions. It has been utilized as an enzyme assay buffer for the investigation of glucosidases. hopaxfc.com Furthermore, in the field of structural biology, ACES has served as a buffer for the X-ray crystallography of aldehyde dehydrogenase enzyme complexes, ensuring the protein maintains its native conformation during crystallization. hopaxfc.comhbdsbio.com

Chromatography: In techniques like chiral microemulsion electrokinetic chromatography, ACES has shown favorable results for chiral resolutions compared to phosphate (B84403) buffers. hopaxfc.com It is also used as a separator in the resolution of protein systems. hopaxfc.com

These applications serve as empirical evidence of the effectiveness of this compound in maintaining pH within its optimal range, thereby ensuring the reliability and reproducibility of experimental outcomes.

Comparative Analysis of this compound with Alternative Buffers in Specific Research Contexts

The selection of a buffer is often dependent on the specific requirements of the experimental system. A comparative analysis of ACES with other common biological buffers highlights its advantages and limitations in particular research contexts.

Buffer pKa (25°C) Useful pH Range Advantages in Specific Contexts Disadvantages in Specific Contexts
ACES 6.8 sigmaaldrich.com6.1 - 7.5 sigmaaldrich.combiodynamics.co.jp- pKa is very close to physiological pH, making it suitable for many biological assays. - Low metal-binding capacity for ions like Mg²⁺, Ca²⁺, and Mn²⁺. fishersci.combio-world.com - Good performance in isoelectric focusing and some chromatography applications. hopaxfc.com- Can interact with and inhibit some enzyme systems. - Higher cost compared to some other buffers like MOPS. whdsbio.cn
MOPS 7.2 hopaxfc.com6.5 - 7.9 biodynamics.co.jpwhdsbio.cn- Lower cost and greater chemical stability compared to ACES. hopaxfc.comwhdsbio.cn - Can effectively replace ACES in BCYEα medium for Legionella culture. hopaxfc.com - Does not inhibit polyester hydrolases as much as Tris at higher concentrations. nih.gov- pKa is slightly further from physiological pH than ACES. yunbangpharm.com - Can inhibit some enzymes. nih.gov
MES 6.155.5 - 6.7 biodynamics.co.jpyunbangpharm.com- Useful for experiments requiring a more acidic pH range. - Appears to be biologically inert in nutrient solution studies for plants. nasa.gov - Minimal UV absorbance. hopaxfc.com- Narrower buffering range compared to ACES and MOPS. yunbangpharm.com - Can inhibit some enzymes, such as metallo-β-lactamase. nih.gov
HEPES 7.56.8 - 8.2 biodynamics.co.jp- Commonly used in cell culture due to its good buffering capacity at physiological pH. - Can induce the active state conformation of some enzymes. amazonaws.com- Can alter the uptake and transport of P-glycoprotein substrates. nih.gov - May exhibit surfactant activity at higher concentrations. amazonaws.com

In the specific context of culturing Legionella pneumophila in Buffered Charcoal Yeast Extract (BCYEα) medium, studies have shown that MOPS and MOPSO can effectively replace the more traditional ACES buffer. hopaxfc.comwhdsbio.cn While ACES has a pKa closer to the medium's pH of 6.9, MOPS, with a pKa of 7.2, provides sufficient buffering capacity at a lower cost. hopaxfc.com This makes MOPS a cost-effective alternative for large-scale or routine culturing applications. whdsbio.cn

Considerations for Buffer Selection in pH-Sensitive Assays

The choice of a buffer for a pH-sensitive assay is a critical decision that can significantly impact the experimental results. Several factors related to the properties of this compound should be considered:

Optimal pH Range: ACES is most effective in the pH range of 6.1 to 7.5. sigmaaldrich.com For assays that require a stable pH within this range, ACES is an excellent candidate.

Temperature Dependence: The pKa of many buffers is temperature-dependent. For ACES, the change in pKa with temperature (d(pKa)/dt) is -0.015 at 298.25 K. reachdevices.com This is a crucial consideration for experiments conducted at temperatures other than 25°C, as the pH of the buffer will shift. For instance, in thermal denaturation experiments, a significant change in temperature can lead to a substantial change in pH, complicating data interpretation. nih.gov

Interaction with Metal Ions: ACES exhibits negligible binding to Ca²⁺, Mg²⁺, and Mn²⁺, but it does bind Cu²⁺. fishersci.combio-world.comreachdevices.com This is an important consideration in assays where these metal ions are present, as chelation by the buffer could affect their availability and the activity of metalloenzymes.

Potential for Biological Interactions: While designed to be biologically inert, no buffer is entirely without effect on biological systems. nih.gov There is evidence that ACES and other "Good's buffers" can competitively inhibit γ-aminobutyric acid (GABA) receptor binding. sigmaaldrich.com Therefore, it is essential to verify that the chosen buffer does not interfere with the specific biological process being studied.

Concentration: The concentration of the buffer should be optimized for the specific application. Generally, a concentration between 5 mM and 100 mM is used. sigmaaldrich.com A lower concentration may not provide sufficient buffering capacity, while a higher concentration could lead to unintended biological effects or interfere with the assay. sigmaaldrich.com

Applications of Aces Potassium Salt in Advanced Biological and Biochemical Research

Integration in Enzymatic Reaction Systems

The use of an appropriate buffer is critical in enzymatic assays to ensure that the pH of the reaction environment remains stable, as fluctuations can significantly impact enzyme structure and activity. embl.org ACES, with a pKa of 6.9, is effective at maintaining a stable pH within the physiological range of 6.1 to 7.5. wikipedia.org

Studies on Enzyme Activity and Stability in ACES Buffer

The stability of an enzyme in a given buffer system is paramount for obtaining reliable and reproducible results in enzymatic assays. While buffers are intended to be inert components that control pH, they can sometimes interact with enzymes and affect their stability and activity. embl.orgresearchgate.net Research has shown that the choice of buffer can indeed influence enzyme stability, with some buffers potentially acting as destabilizing agents depending on the specific enzyme and experimental conditions. ucm.es For instance, studies on immobilized lipases have demonstrated that the nature of the buffer can significantly affect not only the stability but also the catalytic features of the enzyme. researchgate.net In the context of ACES, it is often selected for its ability to provide a stable pH environment without adversely affecting the enzyme of interest. For example, in the study of aldehyde dehydrogenase complexes using X-ray crystallography, ACES buffer provides a stable chemical environment that helps maintain the protein's natural structure during crystallization. nih.gov

Absence of Direct Enzyme Inhibition or Activation

An ideal buffer for enzyme kinetics studies should not directly participate in or interfere with the enzymatic reaction it is buffering. Some buffer components can act as enzyme inhibitors or activators. researchgate.netnih.gov For example, phosphate (B84403) buffers can be problematic in assays where phosphate is a product of the enzymatic reaction, and Tris buffers have been observed to act as activators for some enzymes. researchgate.net While extensive comparative studies detailing the inertness of ACES buffer with a wide range of enzymes are not broadly available, its general use in various enzymatic assays suggests a low propensity for direct inhibition or activation. nih.gov However, it is always recommended to empirically validate the suitability of any buffer for a new enzyme system to ensure that the buffer itself does not introduce artifacts into the kinetic measurements. embl.org

Role in Protein Separation and Characterization Techniques

ACES potassium salt is also utilized in various electrophoretic and chromatographic techniques for the separation and characterization of proteins. Its buffering capacity and low ionic strength are advantageous in these applications. nih.gov

Advanced Isoelectric Focusing (IEF) Methodologies

Isoelectric focusing (IEF) is a high-resolution technique that separates proteins based on their isoelectric point (pI). mdpi.comuni-giessen.denih.govnih.govyoutube.com The principle of IEF relies on the migration of proteins in a pH gradient until they reach a pH where their net charge is zero, at which point their migration ceases. mdpi.comnih.gov The establishment of a stable pH gradient is therefore critical for the success of IEF. nih.gov ACES buffer has been documented for its use in constructing these stable pH gradients in IEF experiments, facilitating the sharp focusing of protein bands and enabling the separation of proteins with very small differences in their pI values. wikipedia.orgnih.gov Its buffering performance helps to maintain the integrity of the pH gradient throughout the electrophoretic run, leading to accurate and reproducible protein separation. nih.gov

Applications in Polyacrylamide Gel Electrophoresis (PAGE) Systems

Polyacrylamide gel electrophoresis (PAGE) is a widely used technique for separating proteins based on their size, shape, and charge. nih.govwiley.comspringernature.compatsnap.comnih.gov Discontinuous buffer systems are often employed in PAGE to enhance the resolution of protein bands. wikipedia.orgpatsnap.comnih.gov These systems utilize different buffer compositions in the gel and the electrode reservoirs to create a stacking effect, which concentrates the protein sample into a narrow band before it enters the separating gel. nih.gov ACES has been used in the development of buffers for polyacrylamide gel electrophoresis. wikipedia.org Its utility in discontinuous SDS-PAGE systems for the analysis of bacterial autolysins has been specifically noted. wikipedia.org The stable pH provided by the ACES buffer system contributes to the effective separation of proteins into distinct bands. nih.gov

Chromatographic Resolution of Complex Protein Mixtures

Chromatography is a powerful technique for the purification and analysis of proteins from complex mixtures. nih.gov The choice of buffer is a critical factor that can significantly influence the outcome of a chromatographic separation. nih.gov ACES buffer can be employed in various chromatographic techniques, including ion-exchange, size-exclusion, and affinity chromatography. nih.gov Its high buffering capacity helps to maintain a stable pH during the separation process, which is crucial for reproducible results. nih.gov Furthermore, the low ionic strength of ACES buffer can reduce non-specific electrostatic interactions between the protein molecules and the stationary phase, potentially improving separation efficiency and resolution. nih.gov While ACES is a suitable choice for many applications, its compatibility should be assessed for specific chromatographic techniques and detection methods. nih.gov

Utility in Cell-Free Expression and In Vitro Protein Synthesis Systems

Cell-free protein synthesis (CFPS) and in vitro translation systems offer a powerful platform for rapid protein production and analysis. The efficacy of these systems is critically dependent on the precise composition of the reaction mixture, which must contain all the necessary components for transcription and translation, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and factors for initiation, elongation, and termination thermofisher.com. Essential to this intricate biochemical process are supplementary components such as amino acids, energy sources like ATP and GTP, and various co-factors, including magnesium (Mg²⁺) and potassium (K⁺) ions thermofisher.com.

The potassium ion (K⁺) is particularly crucial for the structural integrity and function of ribosomes nih.govresearchgate.net. Research has demonstrated that potassium ions are integral for the proper association of ribosomal subunits and for stabilizing the conformations of transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), and ribosomal proteins nih.gov. Furthermore, K⁺ is indispensable for all three phases of translation: initiation, elongation, and termination researchgate.net. Studies on in vitro translation systems have shown that the substitution of potassium ions with sodium ions can inhibit protein synthesis, underscoring the specific requirement for K⁺ researchgate.net. The choice of the potassium salt can also influence the fidelity of mRNA translation nih.gov.

Formulation of Specialized Biological Media and Solutions

Preparation of Microbiological Culture Media

The growth of microorganisms is highly dependent on the physicochemical properties of the culture medium, including its pH and ionic composition researchgate.net. Buffer salts are a critical component of microbial culture media, ensuring that the pH remains within a range conducive to microbial growth and metabolism researchgate.net. This compound has been specifically incorporated into the formulation of various microbiological media.

A notable application is its use in the preparation of buffered charcoal yeast extract (BCYE) agar, which is employed for the isolation of fastidious bacteria such as Legionella species hopaxfc.com. Furthermore, ACES has been utilized in culture media for other bacteria, including Lactobacillus plantarum hopaxfc.com. The presence of potassium, supplied by the potassium salt of ACES, is also beneficial as it is an essential nutrient for bacterial growth and can influence various microbial activities researchgate.netfrontiersin.org. Studies have shown that both the type and concentration of salts like potassium chloride can affect the growth and acidification capacity of various bacterial strains frontiersin.org.

Application AreaSpecific Use of ACES Buffer
Bacterial IsolationComponent of Buffered Charcoal Yeast Extract (BCYE) Agar for Legionella spp. hopaxfc.com
Bacterial CultureUsed in culture media for Catharanthus roseus hairy roots hopaxfc.com
Bacterial Cell StudiesBuffer solution for washing and heating Lactobacillus plantarum hopaxfc.com

This table highlights specific examples of ACES buffer use in microbiological research.

Use in Biological Specimen Washing and Preparation

Biological washing and preparation steps are frequently required to remove contaminants, change the buffer environment, or prepare specimens for subsequent analysis. These procedures necessitate a buffer that can maintain a stable pH and osmotic balance to preserve the integrity of the cells or biological molecules.

ACES buffer solutions are employed for such applications. For instance, ACES has been documented as a buffer solution for washing and heating bacterial cells, specifically Lactobacillus plantarum hopaxfc.com. In these procedures, this compound helps to maintain a constant pH, preventing potential damage to cellular structures or enzyme denaturation that could be caused by pH shifts. The presence of potassium ions can also be important for maintaining the physiological state of the cells being washed or prepared.

Facilitation of Macromolecular Crystallography Studies

Macromolecular X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and other large biological molecules. A critical step in this process is the growth of well-ordered crystals, which is highly dependent on the solution conditions, including the type of buffer and its pH youtube.com. Finding the optimal conditions often requires extensive screening of various precipitants, salts, and buffers youtube.com.

ACES has been successfully used as a buffering agent in protein crystallography. It was specifically employed as a buffer for the X-ray crystallography of aldehyde dehydrogenase enzyme complexes hopaxfc.com. The selection of a buffer is crucial as it can influence protein solubility and stability, which are key factors in crystallization nih.govresearchgate.net. With its pKa around 6.8, ACES is a valuable option for crystallization screens and optimization experiments that target a pH range of 6.1 to 7.5 . Crystallization strategies often involve exploring a range of buffers with similar pKa values to the initial "hit" condition; therefore, ACES is a useful alternative to consider alongside other buffers like HEPES or PIPES in this pH range hamptonresearch.com.

Biophysical Interactions with Biomolecules

The interaction of buffer components with biomolecules is a critical consideration in biochemical and biophysical studies, as these interactions can potentially influence experimental outcomes. ACES, like other "Good's buffers," was designed to be biochemically inert; however, some interactions with biological systems and metal ions have been reported.

Studies on metal ion binding have shown that ACES exhibits a strong interaction with copper (Cu²⁺) and some interaction with magnesium (Mg²⁺) hopaxfc.comfishersci.com. Conversely, its interaction with other common divalent cations such as calcium (Ca²⁺), manganese (Mn²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and zinc (Zn²⁺) is weak or negligible hopaxfc.com. This differential binding can be an important factor in experiments where the concentration of free metal ions is critical.

Furthermore, research has investigated the interaction of ACES with specific protein targets. For example, one study examined the potential for ACES and other related buffers to competitively inhibit γ-aminobutyric acid (GABA) receptor binding to rat brain synaptic membranes . The biophysical environment, including the concentration and type of salts and buffers, can modulate the equilibria and kinetics of protein-nucleic acid interactions, although compensating mechanisms often buffer these interactions against large changes in the cellular environment nih.gov. The specific thermodynamic and conformational effects of ACES on the stability and function of a broad range of proteins and nucleic acids remain a subject for more detailed investigation clemson.edu.

IonInteraction with ACES Buffer
Cu²⁺Strong hopaxfc.comfishersci.com
Mg²⁺Significant hopaxfc.comfishersci.com
Ca²⁺Not Significant fishersci.com
Mn²⁺Not Significant fishersci.com
Co²⁺Weak hopaxfc.com
Ni²⁺Weak hopaxfc.com
Zn²⁺Weak hopaxfc.com

This interactive data table summarizes the known interactions of ACES buffer with various divalent metal ions.

Investigations of this compound Binding to Proteins and Nucleic Acids

Direct binding studies of the ACES molecule to proteins and nucleic acids are not extensively documented in peer-reviewed literature. Its role is predominantly that of a buffering agent, intended to be inert in its interactions with the biological macromolecules under investigation. However, the known metal-binding properties of ACES introduce a mechanism for indirect interaction with metalloproteins.

ACES has been shown to interact with certain divalent metal cations. It exhibits a notable affinity for copper (II) ions (Cu²⁺) and, to a lesser extent, magnesium (II) ions (Mg²⁺). This chelating property is significant when studying metalloproteins that rely on these or other metal ions as cofactors for their structure and function. The interaction of ACES with metal ions can influence the availability of these ions to the protein, thereby indirectly affecting the protein's activity and stability.

In studies involving the binding of metal ions to proteins, the choice of buffer is critical. For instance, in isothermal titration calorimetry (ITC) experiments to determine the thermodynamics of zinc (II) (Zn²⁺) binding to apo-carbonic anhydrase, ACES buffer was used to maintain a stable pH. nih.gov Similarly, the binding of Cu²⁺ to rationally designed peptide motifs has been investigated using ACES buffer, where the heat of ionization of the buffer was a considered parameter in the analysis of the binding thermodynamics. nih.govnasa.govescholarship.orgresearchgate.net These studies, while not focused on the direct binding of ACES to the protein, highlight the importance of considering the buffer's interaction with metal ions that are essential for the protein's function.

The table below summarizes the use of ACES buffer in studies of metal-protein interactions, illustrating the experimental conditions under which this compound is employed.

Protein/PeptideMetal IonACES ConcentrationpHExperimental TechniqueReference
apo-Carbonic AnhydraseZn²⁺100 mM7.4Isothermal Titration Calorimetry (ITC) nih.gov
HHTC peptideCu²⁺Not specified7.0Not specified nih.govresearchgate.net
HHTC and CHSK peptidesCu²⁺Not specified5.5Not specified nih.gov

Regarding nucleic acids, there is a lack of direct evidence for the binding of the ACES molecule to DNA or RNA. Its application in nucleic acid research is primarily to control pH in studies of nucleic acid structure and interaction with other molecules. For example, ACES buffer has been used in studies of G-quadruplex DNA, but the focus remains on the structure of the DNA and its interaction with specific ligands, not the buffer itself.

Influence on Biomolecular Conformation and Stability

The primary influence of this compound on biomolecular conformation and stability is through its function as a pH buffer. By maintaining a constant pH, it prevents pH-induced denaturation or conformational changes in proteins and nucleic acids, which is crucial for the accurate study of their biological functions.

The stability of proteins is highly dependent on pH, as changes in protonation states of amino acid residues can disrupt electrostatic interactions that are vital for maintaining the native three-dimensional structure. The use of ACES buffer in circular dichroism (CD) spectroscopy, a technique sensitive to the secondary structure of proteins, allows for the study of protein folding and stability under controlled pH conditions. nih.govsandiego.edunih.govbohrium.commdpi.com While the ACES molecule itself is not reported to directly alter the secondary structure, its ability to maintain a stable pH is fundamental to these experiments.

In the context of RNA folding, which is a complex process often dependent on the concentration of monovalent and divalent cations, ACES buffer can be used to control the pH while studying the effects of these ions on RNA structure and stability. nih.govcornell.edunih.govanl.gov The folding of large ribozymes and the formation of specific RNA structures are sensitive to both pH and ionic strength, making the choice of buffer an important experimental parameter.

The table below provides examples of studies where ACES buffer was used to ensure a stable environment for investigating biomolecular conformation and stability.

BiomoleculeExperimental FocusACES ConcentrationpHAnalytical TechniqueReference
Various ProteinsSecondary Structure EstimationVariesVariesCircular Dichroism (CD) Spectroscopy nih.govsandiego.edunih.govbohrium.commdpi.com
RNAFolding and StabilityVariesVariesSmall-Angle X-ray Scattering (SAXS) cornell.eduanl.gov

Analytical Methodologies for Characterization and Quantification of Aces Potassium Salt in Research

Chromatographic Techniques for Purity and Concentration Assessment

Chromatography is a cornerstone for the separation and quantification of ACES potassium salt from complex matrices. High-performance liquid chromatography is the most prevalent method, while gas chromatography finds application in more specialized analyses.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the determination of this compound. miamioh.edunih.gov Method development involves the systematic optimization of several parameters to achieve satisfactory separation and detection. researchgate.netdoi.org

Key developmental parameters include:

Stationary Phase: C18 columns are frequently used for the separation. researchgate.net

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer, such as potassium dihydrogen orthophosphate, and an organic modifier like acetonitrile (B52724). nih.govresearchgate.net The pH of the buffer is a critical parameter, with values around 3.5 to 4.3 often being utilized. nih.govresearchgate.net

Elution Mode: Both isocratic and gradient elution can be employed, though isocratic elution is often sufficient for achieving good separation. researchgate.netresearchgate.net

Detection: UV detection is standard, with monitoring wavelengths typically set between 210 nm and 227 nm. nih.govresearchgate.netnih.gov Diode array detection (DAD) allows for simultaneous monitoring at multiple wavelengths, enhancing selectivity. researchgate.netresearchgate.net

Validation of these HPLC methods is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure their reliability, accuracy, and reproducibility. researchgate.net Validated parameters often include linearity, precision, accuracy, recovery, and sensitivity (limit of detection and quantification). researchgate.netresearchgate.net Studies have reported high linearity, with correlation coefficients (r²) greater than 0.999. researchgate.net The methods demonstrate good recovery, with values often ranging from 80% to 101%. nih.govacs.org The reproducibility, expressed as relative standard deviation (RSD), is typically less than 12%. nih.gov

ParameterReported Value/ConditionSource
ColumnDS HYPERSIL C18, 5 μm researchgate.net
Mobile PhasePotassium dihydrogen orthophosphate buffer (pH = 4.3) and acetonitrile (98:2, v/v) researchgate.net
Detection Wavelength220 nm researchgate.net
Linearity (r²)> 0.9999 researchgate.net
Average Recovery93.03% researchgate.net
Limit of Detection (LOD)1 mg/kg researchgate.net
Limit of Quantification (LOQ)0.025 g/kg acs.org

Direct analysis of the intact this compound by gas chromatography is not common due to its low volatility. However, GC coupled with mass spectrometry (GC-MS) serves as a powerful tool in specialized research applications. For instance, GC-MS-based metabolomics has been used to explore changes in fecal metabolic profiles following the administration of this compound in animal studies. researchgate.netchemicalbook.com This approach allows for the identification and quantification of various metabolites, providing insights into the compound's interaction with the gut microbiome. researchgate.netchemicalbook.com GC-MS is also valuable for identifying byproducts from the degradation of this compound in environmental or industrial processes. akjournals.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for its quantification. Techniques such as NMR, MS, and IR each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound. Furthermore, quantitative ¹H NMR (qNMR) has been established as a reliable method for determining the purity and concentration of the compound, even in complex matrices like processed foods. labrulez.comchegg.com

The ¹H NMR spectrum of this compound in a solvent like dimethylsulfoxide-d6 (DMSO-d6) shows characteristic signals corresponding to its protons. nih.gov The qNMR method offers the advantage of providing traceability to the International System of Units (SI) without requiring an identical analyte standard for calibration. chegg.com Validation studies of qNMR methods have demonstrated satisfactory recoveries, typically between 88.4% and 99.6%, with good repeatability. chegg.com

AssignmentChemical Shift (ppm)Source
CH (Olefinic proton)~5.30 nih.gov
CH₃ (Methyl protons)~1.91 nih.gov

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective technique for the quantification of this compound and the identification of its transformation products. In negative ion mode, this compound can be detected as the [M-K]⁻ ion at a mass-to-charge ratio (m/z) of 161.9.

LC coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and is used for trace-level determination in complex environmental and biological samples. High-resolution mass spectrometry has been instrumental in identifying metabolites and degradation products, such as sulfamic acid, formed during biotransformation processes. For precise quantification, especially in complex matrices, isotopically labeled internal standards like Acesulfame-d4 potassium salt are employed to correct for matrix effects and variations in instrument response.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the this compound molecule, thereby confirming its identity. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds. Fourier Transform Infrared (FTIR) spectroscopy has been developed as a quantitative method, offering a faster alternative to HPLC for determining this compound concentrations in certain samples. researchgate.netlabrulez.com The quantification is based on measuring the peak height or area of a characteristic band in the spectrum. labrulez.com

Key absorption bands in the FTIR spectrum of this compound are used for its identification and quantification.

Wavenumber (cm⁻¹)AssignmentSource
~1652C=O (Carbonyl group) stretching
~1575C=C (Olefinic bond) stretching
~1170 - 1176S=O (Sulfonyl group) asymmetric stretching labrulez.com
~945Ring vibrations

Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Assays

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the detection and quantification of this compound, known commonly as Acesulfame Potassium (Ace-K). This method is based on the principle that the compound absorbs light in the ultraviolet portion of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

Research indicates that this compound exhibits a distinct and characteristic absorbance peak, making it suitable for spectroscopic analysis. The maximum absorbance (λmax) for this compound is consistently reported to be in the range of 226 to 227 nm. researchgate.netfao.orgnih.gov This specific spectral signature allows for its identification and quantification in various matrices. For instance, a solution containing 10 mg of this compound in 1,000 ml of water shows an absorbance maximum at 227±2 nm. fao.org

The application of UV-Vis spectroscopy for this compound analysis is diverse. It is a favored method among spectroscopic techniques for the determination of artificial sweeteners. akjournals.com Double beam UV-Vis spectrophotometry, scanning the range of 190-280 nm, has been effectively used to detect and quantify Ace-K in commercial soft drinks. uitm.edu.my Beyond simple quantification, UV-Vis spectroscopy has also been employed in more complex research to study the interactions between molecules. For example, the formation of a complex between this compound and DNA was investigated by observing the hypochromic effect in the UV-Vis spectrum, which indicated an interaction within the minor groove of the DNA. nih.gov

Table 1: Reported UV Absorbance Maxima for this compound

Molar ConcentrationWavelength (λmax)Reference
0.0000625 M226 nm nih.gov
15 mg/L226 nm researchgate.net
10 mg/1000 mL227 ± 2 nm fao.org

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer sensitive and often rapid alternatives for the detection and characterization of this compound. These techniques measure changes in electrical properties, such as potential or current, that occur due to electrochemical reactions involving the analyte.

One prominent electrochemical approach is the use of sensors based on molecularly imprinted polymers (MIPs). These sensors are designed to have specific recognition sites for the target molecule, providing high selectivity. Research has demonstrated the use of MIP-based electrochemical sensors for determining this compound concentrations in real samples within a range of 0.1 to 17 μM. nih.gov

Another innovative electrochemical technique involves the use of taste sensors. A quantitative method for this compound has been developed using a taste sensor that employs lipid polymer membranes. nih.govresearchgate.net This potentiometric sensor works by measuring the change in membrane potential caused by the adsorption (CPA) of the negatively charged this compound molecule onto the membrane surface. researchgate.net This method has proven effective for quantifying this compound in concentrations typically found in food and beverages (0.2–0.7 mM), even in the presence of interfering salty substances. nih.govresearchgate.net

Furthermore, the electrochemical oxidation of this compound has been investigated as a method for its degradation and analysis. Studies have examined its oxidation on various anodes, including boron-doped diamond (BDD), lead dioxide (PbO₂), and platinum (Pt) electrodes. researchgate.net The performance of these electrodes in degrading the compound was monitored, demonstrating that electrochemical oxidation can be an effective process, with the BDD anode showing the highest efficiency in removing total organic carbon. researchgate.net

Table 2: Summary of Electrochemical Methods for this compound

MethodPrincipleApplicationReference
Molecularly Imprinted Polymer (MIP) SensorSelective binding of Ace-K to polymer recognition sites, causing a measurable electrochemical signal.Quantification in real samples. nih.gov
Potentiometric Taste SensorAdsorption of Ace-K onto a lipid polymer membrane, causing a change in membrane potential.Quantification in food and beverages. nih.govresearchgate.net
Electrochemical OxidationDegradation of Ace-K at an anode surface (e.g., BDD, PbO₂) via applied electrical potential.Analysis and degradation studies in aqueous solutions. researchgate.net

Interferences with Common Biochemical Assays (e.g., protein assays)

ACES (N-(2-Acetamido)-2-aminoethanesulfonic acid) and its potassium salt are zwitterionic buffers, part of the series of "Good's buffers," which are widely used in biological and biochemical research to maintain a stable pH. However, the chemical structure of ACES can lead to interference in certain common biochemical assays, particularly those used for protein quantification. amazonaws.com

The primary mechanism of interference stems from the ability of ACES to form complexes with metal ions, a property shared by many Good's buffers. amazonaws.com Specifically, ACES has been shown to bind with copper (II) ions (Cu²⁺). fishersci.com This chelating property is problematic for protein assays that rely on the reduction of copper ions by proteins, as the buffer can sequester the copper ions, making them unavailable for the reaction.

Two of the most common protein quantification methods susceptible to this interference are the Bicinchoninic acid (BCA) assay and the Lowry assay. Both methods involve a two-step process where Cu²⁺ is first reduced to cuprous ion (Cu¹⁺) by the peptide bonds in the protein under alkaline conditions. In the second step, the Cu¹⁺ is detected by a colorimetric reagent. The presence of a copper-chelating agent like ACES can significantly interfere with the initial reduction step, leading to an underestimation of the protein concentration. gbiosciences.com Therefore, when working with protein samples prepared in buffers containing this compound, it is crucial to select a protein quantification method that is not based on copper ion chemistry, such as dye-binding assays (e.g., the Bradford assay), or to remove the interfering buffer prior to analysis. gbiosciences.com

Table 3: Interference of this compound with Protein Assays

Protein AssayAssay PrincipleInterference Mechanism by ACESPotential Result
Bicinchoninic Acid (BCA) AssayCopper-based: Reduction of Cu²⁺ to Cu¹⁺ by protein, followed by chelation of Cu¹⁺ by BCA to produce a colored complex.ACES chelates Cu²⁺ ions, reducing their availability for reaction with the protein. fishersci.comgbiosciences.comInaccurate, underestimated protein concentration.
Lowry AssayCopper-based: Reduction of Cu²⁺ to Cu¹⁺ by protein, followed by reduction of the Folin-Ciocalteu reagent by Cu¹⁺.ACES chelates Cu²⁺ ions, inhibiting the initial step of the reaction. amazonaws.comgbiosciences.comInaccurate, underestimated protein concentration.
Bradford AssayDye-based: Binding of Coomassie Brilliant Blue G-250 dye to protein, causing a shift in the dye's absorbance maximum.Non-copper-based; less susceptible to interference from chelating buffers.Generally compatible; a more suitable choice for samples containing ACES.

Environmental Dynamics and Research Implications of Aces Potassium Salt

Environmental Persistence and Degradation Pathways

Acesulfame potassium salt (ACES-K) is a compound that is not metabolized by the human body and is excreted largely unchanged into the wastewater system. researchoutreach.orgacesulfamek.org Its environmental journey begins in wastewater treatment plants (WWTPs), where its fate is determined by a combination of biological and chemical processes. Initially considered highly persistent, recent research has revealed a more complex picture of its degradation. nih.govnih.gov

Microbial Resistance and Non-Metabolized Properties

Early research into the environmental fate of ACES-K established its reputation as a persistent compound, resistant to microbial breakdown. nih.gov Studies conducted before 2014 generally indicated that the biodegradation of ACES-K was low, a prediction supported by quantitative structure-activity relationship (QSAR) models. nih.govresearchgate.net For instance, initial laboratory investigations using activated sludge showed that aerobic degradation of ACES-K was negligible even after 90 days. nih.gov This apparent resistance to microbial metabolism led to its classification as a recalcitrant substance in wastewater treatment processes. researchgate.net

However, a notable shift in understanding has occurred with more recent studies demonstrating that ACES-K can be biodegraded in WWTPs. nih.govresearchgate.net Some treatment plants have shown a significantly enhanced ability to remove ACES-K, with removal efficiencies ranging from 59% to over 97% in some cases. nih.gov This biodegradation has been observed under both oxic (oxygen-rich) and denitrifying (oxygen-poor) conditions. nih.gov The efficiency of removal can be highly variable over time and between different plants. nih.gov For example, one study found that removal in nitrifying activated sludge could be enhanced by the presence of autotrophic and heterotrophic microorganisms and potentially the induction of nonspecific oxidative enzymes. nih.gov Another study identified sulfamic acid as the primary biotransformation product of ACES-K. nih.gov This evolving evidence suggests that microbial communities in some WWTPs can adapt to and metabolize ACES-K, challenging the earlier view of its universal persistence. researchoutreach.orgnih.gov

Table 1: Reported Biodegradation Removal Efficiencies of ACES-K in Wastewater Treatment Plants

Study PeriodRemoval EfficiencyConditions/Observations
Pre-2014Negligible to low (e.g., <2.0% - 21%) researchgate.netnih.govConsidered persistent; slow degradation attributed to co-metabolism. researchoutreach.orgnih.gov
Post-2014High and variable (59% - >97%) nih.govEnhanced biodegradation observed in multiple WWTPs under oxic and denitrifying conditions. nih.govnih.gov

Abiotic Degradation Mechanisms in Aquatic Systems

Beyond biological processes, ACES-K can be transformed in the environment through abiotic (non-biological) mechanisms, primarily in aquatic systems. The main abiotic degradation pathways identified are photolysis and ozonation. nih.gov

Photolysis, or photodegradation, involves the breakdown of the compound by sunlight. acesulfamek.org Laboratory-level studies have shown that ACES-K can be phototransformed, a process that may be influenced by the presence of dissolved organic matter in the water. nih.gov Some research indicates that this photodegradation can lead to the formation of various transformation products. researchgate.netnih.gov

Ozonation, a chemical water treatment process, has also been shown to be effective in degrading ACES-K. nih.gov This process is typically applied in drinking water treatment facilities rather than occurring in natural aquatic environments. nih.gov Additionally, advanced oxidation processes, such as using peroxymonosulfate (B1194676) activated by natural pyrite, have demonstrated high efficiency in degrading ACES-K in water under laboratory conditions, achieving a 99.3% degradation rate within 15 minutes in one study. mdpi.com This process primarily involves sulfate (B86663) (SO₄•−) and hydroxyl (•OH) radicals. mdpi.com

Utility as a Chemical Tracer in Hydrological and Ecological Research

The properties that initially marked ACES-K as an environmental concern—its high water solubility, low absorption to soils, and apparent persistence—also make it a useful tool for scientific research. nih.govresearchgate.net It has been widely proposed and used as a chemical tracer to track the presence and pathways of domestic wastewater in aquatic environments. nih.govresearchgate.netnih.gov Since it is exclusively consumed by humans and was thought to pass through WWTPs largely unchanged, its presence in surface water or groundwater is a clear indicator of contamination from human wastewater sources. nih.govresearchgate.net

ACES-K has been successfully used to identify wastewater inputs in both surface water and groundwater systems. researchgate.netresearchgate.net Its high mobility in soil and low sorption mean it can migrate readily into groundwater, making it a reliable marker for wastewater plumes and septic system leakage. nih.govresearchgate.net

More recent discoveries about its variable biodegradation have added a new dimension to its utility as a tracer. The degradation of ACES-K in WWTPs can be seasonal, with removal rates often being lower in colder months. researchgate.netnih.gov This results in a seasonal oscillation of ACES-K concentrations in river water, with higher loads during colder periods. researchgate.netnih.gov This predictable seasonal variability allows researchers to use ACES-K not just as a marker of wastewater presence, but as a transient tracer. researchgate.net By tracking the movement of these concentration peaks through an aquifer, scientists can estimate groundwater flow velocity, calculate travel times, and determine mixing ratios of wastewater with ambient groundwater. researchgate.netnih.gov This application is particularly valuable for calibrating groundwater flow and transport models. researchgate.net

Controlled Laboratory Studies on Environmental Fate

Controlled laboratory studies have been crucial in defining the physicochemical properties and environmental behavior of ACES-K. These experiments have provided detailed data on its persistence, degradation kinetics, and interaction with environmental matrices like soil and sludge. nih.govresearchgate.net

Early laboratory experiments confirmed the limited removal of ACES-K in simulated activated sludge systems, reinforcing the view of its persistence. nih.gov However, contrasting results emerged from soil studies. One investigation found that under aerobic conditions, ACES-K was significantly degraded (>90%) in five out of six different soil samples, suggesting that soil microbial communities are more effective at breaking down the compound than those in some activated sludge systems. nih.govresearchgate.net

Batch experiments have been used to quantify the sorption of ACES-K to sludge and soil. The results consistently show low sorption, with measured distribution coefficient (Kd) values typically between 10.1 and 43.7 L/kg. researchgate.netnih.gov These low Kd values indicate a strong tendency for ACES-K to remain dissolved in water rather than attaching to solid particles, explaining its high mobility in aquatic and soil systems. researchgate.netnih.gov

Studies have also explored specific degradation pathways under controlled conditions. Experiments investigating photolysis have confirmed its potential to break down ACES-K, sometimes forming transformation products. nih.gov Other lab studies have focused on advanced oxidation processes, detailing the efficiency and byproducts of degradation by agents like ozone or activated peroxymonosulfate. nih.govmdpi.com For example, one study identified that degradation via pyrite-activated peroxymonosulfate resulted in less toxic transformation products and achieved a 15.3% mineralization rate within 30 minutes. mdpi.com

Table 2: Physicochemical and Environmental Fate Properties of ACES-K from Laboratory Studies

PropertyValue / FindingImplicationSource
Water Solubility237 g/L at 20 °CHigh potential to reside in the aquatic compartment. nih.gov
Log Kₒw-2.35 at 23 °CLow potential to bioconcentrate or bioaccumulate. nih.gov
Sorption Coefficient (Kd)10.1 - 43.7 L/kg (sludge)Low sorption to solids; high mobility in water. researchgate.netnih.gov
Aerobic Biodegradation (Activated Sludge)Negligible over 90 days (early studies)Initially considered highly persistent in WWTPs. nih.gov
Aerobic Biodegradation (Soil)>90% degradation observed in multiple soil typesSoil microorganisms may be more effective at degradation. nih.gov
Primary Biotransformation ProductSulfamic acidIdentified as a major product of microbial degradation. nih.gov

Future Directions and Emerging Research Frontiers for Aces Potassium Salt

Design and Synthesis of Modified ACES Derivatives with Tailored Properties

The inherent characteristics of ACES, such as low metal ion chelating capability and high chemical stability, position it as a foundation for developing modified derivatives with even more specific or enhanced properties interchim.frdojindo.co.jp. Future research may focus on synthesizing novel ACES derivatives by altering its chemical structure. Such modifications could aim to:

Tune pKa Values: Derivatives could be designed to achieve specific pKa values for niche applications requiring precise pH control outside the standard range.

Alter Solubility or Stability: Modifications might improve solubility in specific non-aqueous solvents or enhance stability under extreme conditions (e.g., higher temperatures, different ionic strengths).

Introduce Functional Groups: Incorporating specific functional groups could enable ACES derivatives to act as probes, anchors for biomolecules, or participate in specific chemical reactions, thereby expanding their utility beyond simple buffering.

Research into "tailor-made" buffer systems is an ongoing trend in biochemistry, suggesting that derivatization of established buffers like ACES could yield compounds with superior performance for specialized assays or platforms interchim.frdissolutiontech.com.

Expansion into Novel Bioanalytical and Biotechnological Applications

ACES's current use in electrophoresis, protein purification, and cell culture media chemiis.comhbdsbio.comhopaxfc.comchemicalbook.com provides a basis for its expansion into more advanced bioanalytical and biotechnological fields.

Advanced Chromatography: While ACES is used in protein separation, future research could explore its application in more complex chromatographic techniques, such as chiral chromatography or affinity chromatography, potentially through derivatization or by optimizing buffer conditions. Some studies suggest ACES performs well in chiral resolutions when compared to phosphate (B84403) buffers hopaxfc.com.

Biosensor Development: The stable pH buffering ability of ACES makes it a candidate for constructing biosensors, potentially improving their response performance and stability vacutaineradditives.com. Future work could involve immobilizing ACES or its derivatives onto sensor surfaces to create robust pH-sensitive components.

Bioprocessing and Fermentation: As industries increasingly rely on controlled biological processes, ACES or its modified forms could find roles in optimizing pH conditions for microbial growth, enzyme production, or cell-based manufacturing. Its stability and low reactivity with metal ions are advantageous in complex bioprocessing environments interchim.frdojindo.co.jp.

Drug Delivery Systems: While not a direct application of ACES as a drug, its use as a buffer in formulations or testing of drug delivery systems is a potential area. For instance, ACES buffer has been used in the preparation and testing of microbicide films mdpi.com. Future research could explore ACES derivatives in the formulation of nanoparticles or other drug carriers.

Advanced Computational Modeling for Optimized Buffer Systems

Computational approaches are becoming indispensable for understanding and optimizing chemical systems. For ACES potassium salt, computational modeling can play a crucial role in:

Predicting Buffer Performance: Advanced simulations can predict the buffering capacity, pKa shifts, and interactions of ACES under various conditions (temperature, ionic strength, presence of co-solutes) more accurately than empirical methods alone researchgate.net. This is vital for designing buffer systems for novel applications.

Designing Novel Derivatives: Computational chemistry can guide the design of new ACES derivatives by predicting their physiochemical properties, such as pKa, solubility, and metal-binding affinity, before synthesis, thereby streamlining the development process.

Optimizing Buffer Formulations: Modeling can help in creating complex buffer systems that combine ACES with other components to achieve synergistic effects or fine-tune performance for specific biological assays or platforms. This includes optimizing buffer composition for high-throughput screening or microfluidic devices.

Understanding Buffer-Biomolecule Interactions: Molecular dynamics simulations can elucidate the precise interactions between ACES and biomolecules (proteins, nucleic acids), providing insights into potential buffer-induced effects or optimizing buffer choice for specific biochemical reactions.

Role in Next-Generation In Vitro and Ex Vivo Research Platforms

The development of sophisticated research platforms, such as organ-on-a-chip technologies, advanced cell culture models, and complex biomimetic systems, demands highly stable and compatible buffering agents. This compound is well-positioned to contribute to these next-generation platforms.

Organ-on-a-Chip and Microfluidic Devices: These platforms require precise control of the microenvironment, including pH. ACES's stability, low UV absorbance, and minimal interaction with metal ions make it suitable for integration into these systems, where buffer volume is often limited and precise pH maintenance is critical for cell viability and experimental outcomes interchim.frdojindo.co.jpdissolutiontech.com.

Advanced Cell Culture: While ACES is already used in cell culture chemiis.comhbdsbio.com, future research could focus on its use in more complex 3D cell cultures, spheroids, or organoids, where maintaining a stable pH gradient or specific microenvironment is crucial for recapitulating in vivo conditions.

Ex Vivo Tissue Studies: For studies involving the preservation and analysis of tissues outside the body, stable buffering is essential. ACES could be employed in perfusates or storage solutions for ex vivo tissue samples, maintaining their physiological integrity and enabling downstream analyses plos.org.

High-Throughput Screening (HTS) and Automated Assays: The consistency and reliability of ACES make it a strong candidate for automated HTS platforms where buffer stability and minimal interference are paramount for reproducible results. Computational modeling can further optimize ACES-based buffers for these high-throughput environments.

Q & A

Basic Research Questions

Q. How to prepare a stable ACES potassium salt buffer solution for biochemical assays?

  • Methodology : Dissolve ACES (zwitterionic acid form) in ultrapure water and adjust the pH to 6.0 using potassium hydroxide (KOH). Ensure the final concentration is 0.5 M. Filter-sterilize the solution (0.22 µm) to remove particulates and validate pH stability using a calibrated pH meter. Use ACS-grade reagents to minimize impurities that could interfere with downstream assays .
  • Critical Considerations : Ionic strength adjustments (e.g., NaCl addition) may alter buffering capacity; validate pH under experimental conditions. Store at 4°C to prevent microbial growth .

Q. What are the key factors affecting the compatibility of this compound with enzymatic assays?

  • Methodology : Test this compound against common enzymatic inhibitors (e.g., metal ions, detergents) using kinetic assays. For example, measure enzyme activity (e.g., alkaline phosphatase) in ACES buffer versus traditional buffers (e.g., Tris-HCl). Use spectrophotometric methods to monitor reaction rates and compare deviations ≥10% as significant .
  • Data Interpretation : ACES may chelate divalent cations (e.g., Mg²⁺), necessitating supplementation in metal-dependent assays. Document buffer interactions in supplementary materials for reproducibility .

Q. How does temperature variation impact the buffering capacity of this compound?

  • Methodology : Conduct a temperature-gradient study (4°C–37°C) using a pH meter with automatic temperature compensation. Prepare ACES buffer at 0.5 M and measure pH at 1°C intervals. Plot ΔpH/ΔT to quantify thermal drift.
  • Findings : ACES exhibits minimal pH drift (±0.05 units) within 20°C–25°C, making it suitable for room-temperature assays. For extreme temperatures, pre-equilibrate solutions and validate pH post-experiment .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for detecting impurities in this compound?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a refractive index detector or mass spectrometry (MS) to identify organic impurities (e.g., residual acetic acid). For inorganic contaminants (e.g., chloride), employ ion chromatography with conductivity detection. Compare results against ACS specifications (e.g., ≤0.005% insoluble matter) .
  • Data Contradictions : Discrepancies between supplier certificates and experimental data may arise from storage conditions (e.g., hygroscopic degradation). Always revalidate purity in-house before critical experiments .

Q. How can researchers resolve inconsistencies in protein aggregation studies when using this compound?

  • Methodology : Perform dynamic light scattering (DLS) and circular dichroism (CD) to assess protein stability. Compare aggregation profiles in ACES versus phosphate buffers. Control for ionic strength and counterion effects (e.g., potassium vs. sodium ions).
  • Troubleshooting : If aggregation persists, pre-treat ACES buffer with chelating agents (e.g., EDTA) to remove trace metals or use ultrafiltration to standardize buffer composition .

Q. What computational tools are available for modeling this compound interactions in molecular dynamics simulations?

  • Methodology : Use molecular docking software (e.g., GROMACS) with force fields parameterized for sulfonic acid buffers. Simulate ACES-potassium ion pairing and compare hydration free energies to experimental data. Validate against crystallographic studies of protein-ACES complexes.
  • Data Integration : Share simulation parameters and trajectory files via FAIR-compliant repositories (e.g., Zenodo) to enhance reproducibility .

Methodological Notes

  • Buffer Validation : Always cross-check pH and conductivity against published standards (e.g., NIST reference data ).
  • Data Reporting : Adhere to ACS Style Guide conventions for chemical nomenclature and dataset documentation .
  • Ethical Compliance : Align with FAIR principles when publishing ACES-related data, ensuring interoperability with chemical databases (e.g., PubChem) .

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